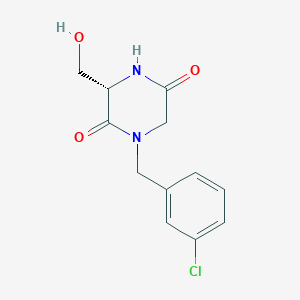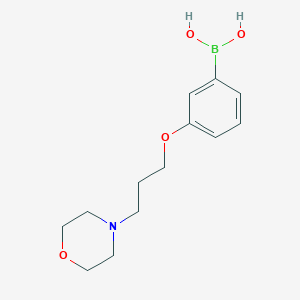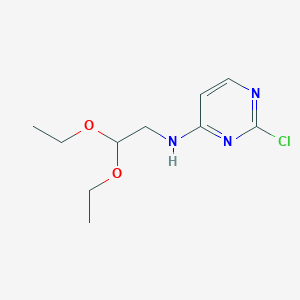![molecular formula C8H16ClNS B1531438 7-Thia-1-azaspiro[4.5]decane hydrochloride CAS No. 2098055-64-0](/img/structure/B1531438.png)
7-Thia-1-azaspiro[4.5]decane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Thia-1-azaspiro[4.5]decane hydrochloride is a chemical compound with the CAS Number: 2098055-64-0 . It has a molecular weight of 193.74 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NS.ClH/c1-3-8(9-5-1)4-2-6-10-7-8;/h9H,1-7H2;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 193.74 g/mol . The compound’s InChI key is XEMHIJQPHDDIQV-UHFFFAOYSA-N .Scientific Research Applications
Anticancer Activity
7-Thia-1-azaspiro[4.5]decane derivatives have been studied for their potential in anticancer therapies. For instance, some synthesized derivatives showed moderate to high inhibition activities against various human cancer cell lines, including liver hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116) (Flefel et al., 2017).
Radioprotective Properties
Research dating back to 1968 has indicated that certain derivatives of 7-Thia-1-azaspiro[4.5]decane may possess radioprotective properties. These compounds were shown to provide significant protection against lethal doses of X-radiation in mice (Shapiro et al., 1968).
Antiviral Activity
Compounds based on the 1-thia-4-azaspiro[4.5]decan-3-one scaffold have been found to inhibit human coronavirus and influenza virus replication. This makes them a promising avenue for antiviral drug development (Apaydın et al., 2019).
Synthesis Techniques
The synthesis of 7-Thia-1-azaspiro[4.5]decane derivatives is a key area of research, with various methods being developed for efficient production of these compounds. These synthesis techniques are crucial for exploring the full potential of these compounds in various applications (Mai et al., 2010).
Antimicrobial Agents
Some derivatives of 7-Thia-1-azaspiro[4.5]decane have been synthesized and tested for their antimicrobial properties. This research contributes to the development of new antimicrobial agents, potentially useful in treating various infections (Al-Ahmadi, 1996).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Properties
IUPAC Name |
9-thia-1-azaspiro[4.5]decane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-3-8(9-5-1)4-2-6-10-7-8;/h9H,1-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMHIJQPHDDIQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCSC2)NC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-({[(4-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531367.png)
![3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1531369.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531370.png)

![5-Amino-2-methyl-4-{[2-(methyloxy)ethyl]amino}benzoic acid](/img/structure/B1531372.png)
![(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531374.png)
![(3Z)-3-[(3,5-difluorophenyl)methylidene]pyrrolidine hydrochloride](/img/structure/B1531377.png)
![3-[(Oxan-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1531378.png)
